Rucaparib camsylate has been extensively studied in the context of cancers harboring mutations in the BRCA1 and BRCA2 genes. These genes are essential for DNA repair, and mutations in them render cancer cells more reliant on PARP-mediated repair mechanisms.
Despite the initial success of PARP inhibitors like rucaparib camsylate, cancer cells can develop resistance over time. Scientific research is actively exploring the mechanisms of resistance to PARP inhibitors, with the goal of developing strategies to overcome them and improve treatment outcomes.